B1575263 gp100(177(8)-186)

gp100(177(8)-186)

Cat. No.: B1575263
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to gp100(177-186) in Melanoma Immunology

Biological Context of Glycoprotein 100 in Melanocyte Biology

Glycoprotein 100 is a 100 kDa type I transmembrane protein expressed in melanocytes and melanoma cells. It plays a pivotal role in melanosome morphogenesis by forming amyloid fibrils that scaffold melanin deposition. The protein undergoes proteolytic processing into two fragments: Mα (luminal domain, residues 25–467) and Mβ (membrane-anchored domain). The Mα fragment contains the repeat domain (RPT), which drives amyloid formation under acidic melanosome conditions.

In melanoma, glycoprotein 100 is overexpressed compared to normal melanocytes, even in amelanotic lesions, making it a tumor-associated antigen. Its expression is regulated by the microphthalmia-associated transcription factor (MITF), and its RNA transcripts are detectable in melanoma metastases.

Key Features of Glycoprotein 100
Feature Description Source
Function Melanosome maturation via amyloid fibril formation
Expression High in melanoma; weak in normal melanocytes
Processing Cleaved into Mα (luminal) and Mβ (membrane) fragments

Historical Discovery of gp100 as a Tumor-Associated Antigen

Glycoprotein 100 was first identified as a melanoma antigen through studies of tumor-infiltrating lymphocytes (TILs) recognizing HLA-A*02:01-restricted epitopes. The HMB-45 antibody, which binds to glycoprotein 100, became a diagnostic marker for melanocytic lesions. Early clinical trials demonstrated that glycoprotein 100-specific TILs could induce partial tumor regression in melanoma patients.

The gp100(177-186) epitope emerged as a key target after its identification in peptide-based vaccine trials. Recombinant fowlpox viruses encoding modified glycoprotein 100 peptides (e.g., gp100:209–217(210M)) elicited epitope-specific T-cell responses in melanoma patients. More recently, the bispecific T-cell engager tebentafusp, which targets glycoprotein 100 in HLA-A*02:01-positive uveal melanoma, showed improved overall survival in phase III trials.

Key Milestones in gp100 Research
Year Event Reference
1990s Identification of gp100 as a melanoma antigen via TIL studies
2000s Development of gp100-based vaccines (e.g., fowlpox constructs)
2020s Approval of tebentafusp for metastatic uveal melanoma

Structural Localization of the 177-186 Epitope Within gp100

The gp100(177-186) peptide (AMLGTHTMEV) resides in the Mα fragment of glycoprotein 100, specifically within the RPT domain responsible for amyloid formation. This domain contains 10 repeats of a proteolytically sensitive sequence, which assembles into β-sheet-rich fibrils under acidic conditions. The 177–186 region is flanked by critical residues involved in fibrillogenesis, including aspartic acid (D) and glutamic acid (E) residues that facilitate pH-dependent amyloid formation.

Structural Context of gp100(177-186)
Feature Description Source
Domain Repeat domain (RPT) within Mα
Secondary Structure β-sheet-rich fibrils under acidic conditions
HLA Binding Presented by HLA-A*02:01 to CTLs

The epitope’s recognition by HLA-A02:01-restricted CTLs is critical for immune targeting. Studies using peptide-pulsed T2 cells confirmed that gp100(177-186) binds HLA-A02:01 with moderate affinity, enabling T-cell activation.

Properties

sequence

(A)MLGTHTMEV

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Melanocyte protein PMEL (177(8)-186); gp100(177(8)-186)

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Immunogenic Profiles of Melanoma Antigens

Antigen MHC Restriction Overlapping Epitopes Key Modifications Reference(s)
gp100(177-186) HLA-A2 (CTL), HLA-DR53 (helper) Yes (gp100:175-189) Anchor-modified (e.g., IMDQVPFSY)
MART-1(27-35) HLA-A*0201 No None reported
TRP-2 HLA-A2, HLA-A31 No None reported
MAGE-A3 HLA-A1, HLA-A2 No Engineered for higher stability
  • Dual MHC Engagement : Unlike MART-1 or TRP-2, gp100(177-186) uniquely overlaps with a helper epitope, facilitating CD4+ T-cell support for sustained CD8+ T-cell responses .
  • Modification Strategies: Anchor residue modifications (e.g., IMDQVPFSY) enhance gp100(177-186) binding to HLA-A2, increasing CTL activation rates (7/7 patients post-immunization) .

Expression Profiles and Heterogeneity

  • gp100: Expression is heterogeneous across melanoma stages, with metastatic lesions showing broad variability (quantitative immunoflourescence intensity range: 1.8–18-fold) . This variability may explain mixed clinical responses to gp100-targeted therapies.
  • MART-1: Consistently expressed in >90% of melanomas but also in normal melanocytes, increasing off-target risk .
  • TRP-2: Expressed in melanomas and normal skin, limiting therapeutic specificity .

Clinical Efficacy and Immune Response Data

Table 2: Clinical Response Rates in Melanoma Immunotherapies

Antigen Therapy Type Clinical Response Rate Key Limitations Reference(s)
gp100(177-186) Peptide vaccine + IL-2 50% CTL activation Variable expression impacts efficacy
MART-1(27-35) Peptide vaccine 0% tumor regression Limited IFN-γ release post-vaccination
MAGE-A3 Recombinant protein 30% partial response HLA-restricted eligibility
  • gp100 : In a phase I trial, 7/7 patients immunized with modified gp100(177-186) generated peptide-specific CTLs, with some recognizing native gp100+ tumor cells . However, only 10–20% of patients achieved objective responses in later-phase trials, likely due to expression heterogeneity .

Combination Therapies and Adjuvant Strategies

  • gp100 + IL-18 : Intramuscular SIN DNA encoding gp100 and IL-18 induced antigen-specific responses in brain tumor models, with 100–1000-fold lower doses required compared to conventional plasmids .
  • MAGE-A3 + TLR Agonists : Combined with AS15 adjuvant (TLR4 agonist), MAGE-A3 vaccines improved CD4+ T-cell help but remained HLA-restricted .

Discussion of Advantages and Limitations

  • Advantages :
    • gp100(177-186)’s dual MHC engagement supports robust T-cell priming .
    • High tumor specificity reduces off-target toxicity compared to MART-1 or TRP-2 .
  • Limitations :
    • Expression heterogeneity necessitates quantitative screening for patient stratification .
    • HLA-A2 restriction limits population coverage (~40% of Caucasians) .

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Overview:
The predominant method for preparing gp100(177(8)-186) is solid-phase peptide synthesis (SPPS), a well-established technique for assembling peptides by sequentially adding protected amino acids to a growing chain anchored on an insoluble resin. This method allows for automation, high yield, and precise control over peptide sequence and length.

Procedure Details:

  • The peptide is synthesized on a peptide synthesizer using the Fmoc (9-fluorenylmethoxycarbonyl) chemistry approach, which protects amino groups during coupling and is removed under mild basic conditions.
  • The synthesis proceeds from the C-terminal to the N-terminal of the peptide.
  • Coupling reagents such as HBTU or HATU facilitate the formation of peptide bonds.
  • After chain assembly, the peptide is cleaved from the resin using trifluoroacetic acid (TFA) with appropriate scavengers to remove side-chain protecting groups.

Advantages:

  • High purity and yield.
  • Compatibility with automated synthesizers for reproducibility.
  • Flexibility to incorporate modifications or labels if needed.

Example:
In a study generating peptide-specific T cells, synthetic peptides including gp100 fragments were prepared using a solid-phase method on a Gilson peptide synthesizer, ensuring consistent quality for immunological assays.

Peptide Purification

Necessity:
Post-synthesis, crude peptides contain truncated sequences, deletion sequences, and side products. Purification is critical to isolate the target peptide with high purity.

Methods:

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard purification technique.
  • Gradient elution using water-acetonitrile mixtures with 0.1% TFA is common.
  • Purity is assessed by analytical HPLC and mass spectrometry.

Typical Results:

  • Purity levels above 95% are generally achieved, suitable for biological applications.
  • Mass spectrometry confirms the correct molecular weight and sequence integrity.

Peptide Conjugation and Labeling (Optional)

For advanced research applications, gp100(177(8)-186) peptides may be conjugated to carriers or labeled with fluorophores to facilitate tracking or enhance immunogenicity.

Conjugation Techniques:

  • Click chemistry, such as Cu(I)-catalyzed azide-alkyne cycloaddition, enables site-specific conjugation without affecting peptide activity.
  • Fluorophore conjugation allows flow cytometry and confocal imaging studies to monitor peptide uptake and immune cell interactions.

Quality Control and Characterization

Analytical Techniques:

  • Mass spectrometry (MALDI-TOF or ESI-MS) for molecular weight confirmation.
  • HPLC for purity assessment.
  • Circular dichroism or melting temperature analysis to evaluate secondary structure and stability.

Summary Table of Preparation Steps

Step Method/Technique Purpose Typical Outcome
Peptide Assembly Solid-phase peptide synthesis (Fmoc) Sequential amino acid coupling Full-length peptide chain on resin
Cleavage and Deprotection TFA cleavage Release peptide from resin Free peptide with side chains deprotected
Purification Reverse-phase HPLC Remove impurities >95% pure peptide
Characterization Mass spectrometry, HPLC Confirm identity and purity Verified peptide sequence and purity
Optional Conjugation Cu(I)-catalyzed azide-alkyne cycloaddition Labeling or carrier attachment Functionalized peptide for assays

Research Findings and Considerations

  • The SPPS method ensures reproducible synthesis of gp100(177(8)-186) suitable for immunological studies, including T-cell stimulation assays.
  • Purification and characterization steps are critical to avoid artifacts caused by contaminants, which can affect immune responses.
  • Advances in peptide conjugation techniques allow enhanced delivery and tracking in cellular assays, improving the understanding of peptide-based immunotherapies.
  • While the peptide itself is synthesized chemically, delivery methods for therapeutic applications may involve lipid nanoparticles or other carriers, prepared by methods like microfluidics, though these pertain to formulation rather than peptide synthesis.

This detailed overview of gp100(177(8)-186) preparation methods highlights the importance of solid-phase peptide synthesis combined with rigorous purification and characterization to obtain high-quality peptides for research and clinical use. The integration of conjugation techniques further expands the utility of this peptide in advanced immunological studies.

Q & A

Q. What strategies mitigate off-target immune activation in gp100(177(8)-186)-targeted therapies?

  • Methodological Answer : Epitope refinement using alanine scanning mutagenesis reduces cross-reactivity. TCR avidity measurements (surface plasmon resonance) guide the selection of high-specificity clones. In silico immunogenicity screening (e.g., Immune Epitope Database) excludes peptides with homology to self-antigens .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.